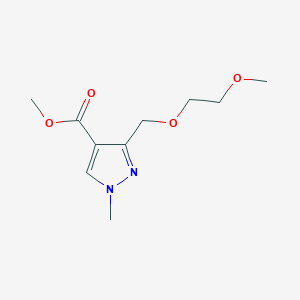
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate, also known as MRC, is a pyrazole derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MRC is a white crystalline powder that is soluble in organic solvents such as methanol and dichloromethane. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
The mechanism of action of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is not fully understood. However, studies have shown that Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate inhibits the production of inflammatory mediators such as prostaglandins and cytokines. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular energy metabolism.
Biochemical and Physiological Effects:
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has also been shown to have antioxidant and hepatoprotective effects. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is also stable under normal laboratory conditions. However, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, the mechanism of action of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate is not fully understood, which can make it difficult to design experiments to investigate its effects.
将来の方向性
For the study of Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate include investigating its potential use in the treatment of cancer and Alzheimer's disease and further elucidating its mechanism of action.
合成法
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can be synthesized using various methods, including the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl methyl ether in the presence of sodium hydride. Another method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl ethyl ether followed by the reaction with methoxyethanol. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate can also be synthesized using the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with chloromethyl ethyl ether followed by the reaction with sodium methoxide and methanol.
科学的研究の応用
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate has been shown to have antioxidant and hepatoprotective effects.
特性
IUPAC Name |
methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-12-6-8(10(13)15-3)9(11-12)7-16-5-4-14-2/h6H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPJNRPMLDTTPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)COCCOC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-methoxyethoxymethyl)-1-methylpyrazole-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

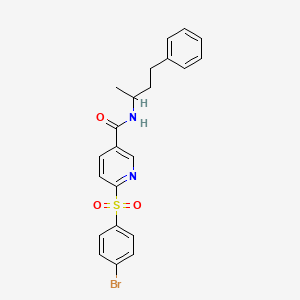
![N-(5-chloro-2-methoxyphenyl)-2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2919806.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)quinoline-8-sulfonamide](/img/structure/B2919808.png)

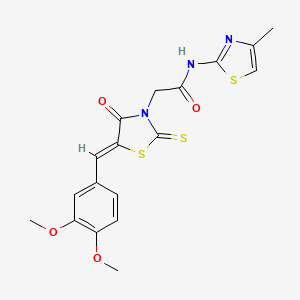
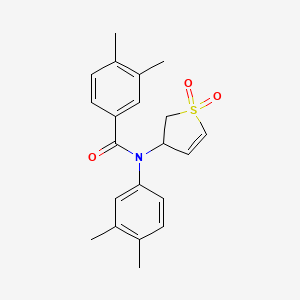

![N-[1-(2,4-Difluorophenyl)but-3-yn-2-yl]-N-methylbut-2-ynamide](/img/structure/B2919818.png)
![6a-(Hydroxymethyl)-5,5-dioxo-1,3a,4,6-tetrahydrothieno[3,4-c]furan-3-one](/img/structure/B2919819.png)
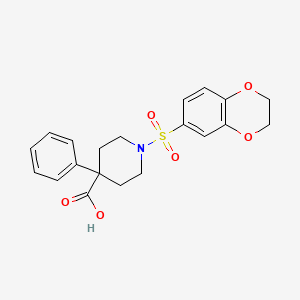
![2-hydrazinyl-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2919822.png)
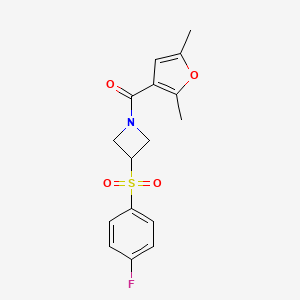

![6-(3,5-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2919826.png)